Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L-
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Overview
Description
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The unique structure of this compound, which includes a pteridine ring, a benzoyl group, and a phenylalanine residue, makes it a subject of interest in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- involves multiple steps. The process typically starts with the protection of the amino and carboxyl groups of aspartic acid. The pteridine ring is then introduced through a series of condensation reactions. The benzoyl group is added via acylation, and the phenylalanine residue is incorporated through peptide coupling reactions. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques ensures the efficient production of the compound. Reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- undergoes various chemical reactions, including:
Oxidation: The pteridine ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the pteridine ring.
Substitution: The benzoyl and phenylalanine residues can be substituted with other functional groups to create analogs
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acylating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized pteridine derivatives, reduced analogs with modified functional groups, and substituted compounds with different benzoyl or phenylalanine residues .
Scientific Research Applications
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in enzyme function and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- involves its interaction with specific molecular targets. The pteridine ring can bind to enzymes and proteins, modulating their activity. The benzoyl and phenylalanine residues contribute to the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Aspartic acid, N-(4-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)-, L-
- Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L-
Uniqueness
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- is unique due to its specific combination of functional groups and residues. The presence of the pteridine ring, benzoyl group, and phenylalanine residue in a single molecule provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
82144-24-9 |
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Molecular Formula |
C28H29N9O6 |
Molecular Weight |
587.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C28H29N9O6/c1-37(14-17-13-31-24-22(32-17)23(29)35-28(30)36-24)18-9-7-16(8-10-18)25(40)33-19(11-15-5-3-2-4-6-15)26(41)34-20(27(42)43)12-21(38)39/h2-10,13,19-20H,11-12,14H2,1H3,(H,33,40)(H,34,41)(H,38,39)(H,42,43)(H4,29,30,31,35,36)/t19-,20-/m0/s1 |
InChI Key |
GMYPIYQGJCTFAM-PMACEKPBSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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